9-Oxo-9H-thioxanthen-4-carbonsäure

Übersicht

Beschreibung

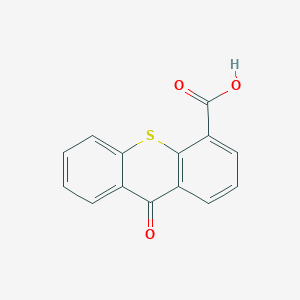

9-Oxo-9H-thioxanthene-4-carboxylic acid is a useful research compound. Its molecular formula is C14H8O3S and its molecular weight is 256.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9-Oxo-9H-thioxanthene-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Oxo-9H-thioxanthene-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photokatalyse in der organischen Synthese

9-Oxo-9H-thioxanthen-4-carbonsäure: ist eine wertvolle Verbindung in der Photokatalyse, insbesondere in der organischen Synthese. Ihre Struktur, die ein Thioxanthen-Rückgrat enthält, macht sie zu einem exzellenten Kandidaten für die Initiierung photochemischer Reaktionen. Diese Verbindung kann Licht absorbieren und Energie oder Elektronen auf andere Moleküle übertragen, wodurch verschiedene chemische Umwandlungen ermöglicht werden .

Entwicklung photoaktiver Materialien

Die Fähigkeit der Verbindung, als Photokatalysator zu fungieren, erstreckt sich auch auf die Entwicklung photoaktiver Materialien. Diese Materialien sind entscheidend für die Herstellung lichtempfindlicher Oberflächen, die Anwendungen von intelligenten Fenstern bis hin zur photodynamischen Therapie umfassen .

Polymerisationsprozesse

In der Polymerwissenschaft kann This compound zur Initiierung von Polymerisationsreaktionen unter Lichteinwirkung verwendet werden. Diese Anwendung ist besonders relevant im Bereich der Dentalmaterialien, wo lichteingeleitete Polymerisation eine gängige Methode zum Aushärten von Zahnfüllungen und -beschichtungen ist .

Sensibilisatoren in der photodynamischen Therapie

Die photophysikalischen Eigenschaften der Verbindung machen sie zu einem potenziellen Sensibilisator in der photodynamischen Therapie (PDT). In der PDT werden lichtempfindliche Verbindungen verwendet, um reaktive Sauerstoffspezies zu erzeugen, die Krebszellen töten können, wenn sie mit Licht einer bestimmten Wellenlänge aktiviert werden .

Fluoreszenz-Sonden und -Sensoren

Aufgrund ihrer Fluoreszenzeigenschaften kann This compound beim Entwurf von Fluoreszenz-Sonden und -Sensoren eingesetzt werden. Diese Geräte werden verwendet, um das Vorhandensein verschiedener Substanzen, einschließlich Ionen, Moleküle und Umweltverschmutzer, zu detektieren und zu messen .

Photoresists in der Mikrofabrikation

Die Fähigkeit der Verbindung, ihre Löslichkeit bei Lichteinwirkung zu ändern, macht sie für die Verwendung in Photoresists geeignet. Photoresists sind Materialien, die in Mikrofabrikationsprozessen Muster auf Substraten bilden, die für die Herstellung von Halbleitern und mikroelektromechanischen Systemen unerlässlich sind .

Organische Elektronik

Im Bereich der organischen Elektronik kann This compound zur Entwicklung organischer Photovoltaikzellen und organischer Leuchtdioden (OLEDs) beitragen. Ihre Molekülstruktur ermöglicht effizienten Ladungstransfer, der für die Leistung dieser Geräte entscheidend ist .

Zwischenprodukte der chemischen Synthese

Schließlich dient diese Verbindung als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Ihre reaktive Carbonsäuregruppe kann modifiziert werden, um eine Vielzahl von Derivaten zu erzeugen, die dann bei der Synthese von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien eingesetzt werden können .

Wirkmechanismus

Mode of Action

It is known that the compound has a unique structure with sulfur and ketone functional groups , which may interact with its targets in a specific manner.

Action Environment

It is known that the compound is soluble in polar solvents like water at room temperature and partially soluble in non-polar solvents . This solubility profile may influence its action in different environments.

Biologische Aktivität

Chemical Structure and Properties

9-Oxo-9H-thioxanthene-4-carboxylic acid (CAS No. 51762-56-2) is a member of the thioxanthene family, characterized by its unique thioxanthene core structure which includes an oxo group at the 9-position and a carboxylic acid functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 256.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that 9-Oxo-9H-thioxanthene-4-carboxylic acid exhibits antimicrobial activity . A study highlighted its efficacy against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the specific pathways involved.

Antiprotozoal Activity

The compound has also shown antiprotozoal activity , particularly against Leishmania species, which are responsible for leishmaniasis. In vitro studies demonstrated moderate to good efficacy, indicating that this compound could be developed as a treatment option for this neglected tropical disease.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes. For instance, derivatives of thioxanthene have been reported as selective inhibitors of monoamine oxidases, which are important in the metabolism of neurotransmitters and have implications in neurological disorders .

Synthesis and Screening

A significant body of research focuses on the synthesis of various thioxanthene derivatives, including 9-Oxo-9H-thioxanthene-4-carboxylic acid. For example, a study outlined methods for synthesizing libraries based on thioxanthenone scaffolds and screened these compounds for biological activity against breast cancer gene 1 and hepatitis C virus .

Table: Summary of Biological Activities

While specific mechanisms for 9-Oxo-9H-thioxanthene-4-carboxylic acid remain under investigation, related compounds in the thioxanthene family have demonstrated various modes of action including enzyme inhibition and disruption of cellular processes in pathogens. Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics associated with this compound.

Eigenschaften

IUPAC Name |

9-oxothioxanthene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-12-8-4-1-2-7-11(8)18-13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIPHJWVKNZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330400 | |

| Record name | 9-Oxo-9H-thioxanthene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-56-2 | |

| Record name | 9-Oxo-9H-thioxanthene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-oxo-10H-dibenzo[b,e]thiopyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.